

Pangamic Acid: A Scientific and Regulatory Whitepaper on a Disputed Substance

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Compound of Interest		
Compound Name:	Calcium pangamate	
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For Researchers, Scientists, and Drug Development Professionals

Foreword

The substance known as pangamic acid, often marketed as "vitamin B15," has been a subject of controversy and regulatory scrutiny for decades. This technical guide provides a comprehensive overview of the scientific evidence and regulatory status of pangamic acid. It aims to equip researchers, scientists, and drug development professionals with a thorough understanding of its history, purported mechanisms, and the prevailing scientific consensus regarding its classification and safety.

Executive Summary

Pangamic acid is not a vitamin. This is the unequivocal conclusion based on decades of scientific inquiry and regulatory evaluation. The term "pangamic acid" itself is ambiguous, as it does not refer to a single, consistently defined chemical entity. Products marketed under this name have been found to contain a variety of substances, some with potential health risks. The Food and Drug Administration (FDA) has deemed pangamic acid and its related products to be unsafe for human consumption and has taken regulatory action to prevent their sale and distribution. This document will detail the scientific basis for these conclusions, examine the historical claims made about pangamic acid, and provide a clear picture of its current regulatory landscape.



The Myth of "Vitamin B15": A Historical and Chemical Analysis

The concept of "vitamin B15" was introduced in the mid-20th century by Ernst T. Krebs, Sr., and his son, Ernst T. Krebs, Jr., who also promoted the unproven cancer treatment Laetrile. They claimed to have isolated a new vitamin from apricot kernels with a wide array of health benefits. However, subsequent scientific investigation has failed to validate these claims.

A fundamental issue with pangamic acid is the lack of a consistent chemical identity. The originally proposed structure, d-gluconodimethylamino acetic acid, was never successfully synthesized and scientifically verified.[1] Over the years, various substances have been marketed as "pangamic acid," as detailed in the table below.

Substance(s) Found in "Pangamic Acid" Products	Chemical Notes	Scientific Findings
d-gluconodimethylamino acetic acid	The originally proposed, but never synthesized, compound. [1]	Not scientifically verified to exist as described by its proponents.[1]
Mixtures of Dimethylglycine (DMG) and Calcium Gluconate	Often promoted as "calcium pangamate."[2]	DMG is a naturally occurring derivative of the amino acid glycine.
Diisopropylamine Dichloroacetate (DIPA)	A synthetic compound.[1]	Can hydrolyze to form toxic compounds.[1] Has shown mutagenic properties in the Ames test.[1]
Lactose	An inert sugar.[1]	Found in some samples of purported "pangamic acid," indicating a lack of active ingredient.[3]

This chemical ambiguity is a critical point for researchers and drug development professionals. Without a stable and identifiable compound, reproducible and meaningful scientific investigation is impossible.



Purported Mechanisms of Action vs. Scientific Evidence

Proponents of pangamic acid have claimed a variety of biological effects, including enhanced oxygen utilization, methyl donation, and antioxidant activity.[4][5][6] However, these claims are largely unsubstantiated by rigorous, controlled scientific studies.[1][2]

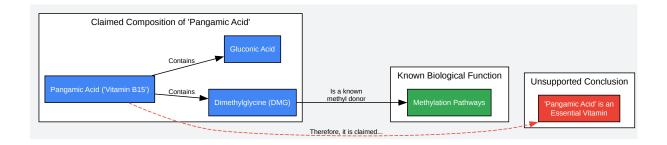
Cellular Respiration and Oxygen Utilization

A central claim is that pangamic acid improves cellular respiration.[7][8] Some studies, primarily from the former Soviet Union, suggested it could increase tolerance to hypoxia.[2] However, this research has been criticized for its lack of control and anecdotal nature.[1][2]

Transmethylation

It has been proposed that the dimethylglycine (DMG) component of some "pangamic acid" formulations can act as a methyl donor in biochemical pathways.[2][4] While DMG is involved in methylation processes, there is no credible evidence to suggest that supplementation with the ill-defined "pangamic acid" provides any unique benefit in this regard.

The following diagram illustrates the logical fallacy in the argument for pangamic acid's essential role based on its purported components.



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Caption: Logical Fallacy of Pangamic Acid's Vitamin Status.



Safety and Regulatory Status: A Clear Warning

The lack of a defined chemical identity and the presence of potentially harmful substances in "pangamic acid" products have raised significant safety concerns.

Toxicity and Mutagenicity

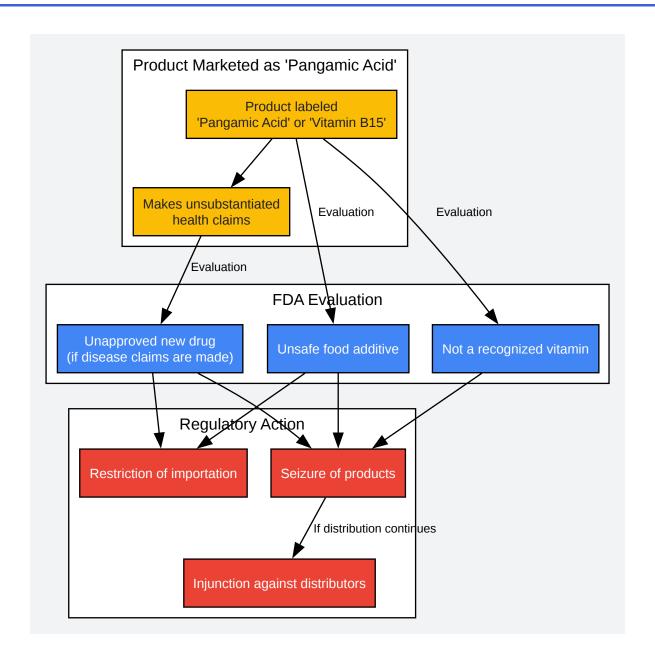
Studies using the Ames test have shown that some compounds found in "pangamic acid" preparations, such as diisopropylamine dichloroacetate and mixtures containing dimethylamine, are mutagenic, indicating a potential cancer risk.[1]

Regulatory Actions by the FDA

The U.S. Food and Drug Administration (FDA) has taken a clear and firm stance on pangamic acid. It is not recognized as a vitamin and is considered an unsafe food additive.[1][9] The FDA has recommended the seizure of products advertised as pangamic acid and has restricted its importation.[1][9] Any product claiming to treat or prevent disease with pangamic acid is classified as an unapproved new drug.[9]

The workflow for the FDA's regulatory action against pangamic acid is outlined below.





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Caption: FDA Regulatory Workflow for Pangamic Acid.

Conclusion for the Scientific Community

For researchers, scientists, and drug development professionals, the case of pangamic acid serves as a cautionary tale. The substance fails to meet the fundamental criteria of a vitamin: it is not an essential nutrient, and its chemical identity is not clearly established. The claims of its therapeutic benefits are not supported by credible scientific evidence. Furthermore, the



presence of potentially harmful and mutagenic compounds in products marketed as "pangamic acid" poses a significant safety risk.

It is the consensus of the scientific and regulatory communities that "pangamic acid" or "vitamin B15" is a misnomer for an ill-defined substance with no proven nutritional value or therapeutic efficacy.[1][5][10] Research and development efforts should be directed towards substances with a clear chemical identity, a plausible mechanism of action, and a robust body of scientific evidence supporting their safety and efficacy.

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